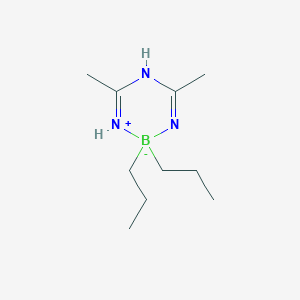![molecular formula C17H18N2O3 B5155243 N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide, commonly known as CPP or CPPene, is a synthetic compound that has gained considerable attention in the field of scientific research due to its potential therapeutic applications. CPPene belongs to the class of furan-2-carboxamides and is known to exhibit anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of CPPene involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair. CPPene inhibits PARP, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. Additionally, CPPene inhibits the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the immune response.
Biochemical and Physiological Effects:
CPPene has been shown to have a number of biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting PARP, leading to the accumulation of DNA damage. It also inhibits the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. In addition, CPPene has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPPene in lab experiments is its potent anti-cancer and anti-inflammatory properties. It has been shown to be effective in inhibiting the growth of various cancer cell lines and suppressing the production of pro-inflammatory cytokines. However, one of the limitations of using CPPene is its potential toxicity. Studies have shown that CPPene can induce liver toxicity in mice, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on CPPene. One area of research is the development of novel CPPene derivatives with improved anti-cancer and anti-inflammatory properties. Another area of research is the investigation of the potential of CPPene as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of CPPene in humans and to identify potential drug interactions.
Métodos De Síntesis
The synthesis of CPPene involves the reaction between 3-(1-piperidinylcarbonyl)phenylboronic acid and furan-2-carboxylic acid. The reaction is catalyzed by palladium and is carried out under an inert atmosphere. The resulting compound is then purified by column chromatography to obtain CPPene in its pure form.
Aplicaciones Científicas De Investigación
CPPene has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CPPene works by inducing apoptosis, or programmed cell death, in cancer cells, thereby preventing their proliferation. In addition to its anti-cancer properties, CPPene has also been shown to exhibit anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Propiedades
IUPAC Name |
N-[3-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(15-8-5-11-22-15)18-14-7-4-6-13(12-14)17(21)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLXXGYQUPREGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]-beta-alanine](/img/structure/B5155170.png)
![1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)
![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)
![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)
![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)
![N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)
